Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

carbohydrate chemistry glycal synthesis epoxide opening

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside (CAS 53270-02-3) is a chiral carbohydrate-derived epoxide featuring a rigid 4,6-O-benzylidene acetal protecting group. It serves as a critical synthetic intermediate for the preparation of unsaturated carbohydrates (glycals) and for introducing nitrogen or carbon substituents with defined stereochemistry.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 53270-02-3
Cat. No. B12063124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
CAS53270-02-3
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
InChIInChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
InChIKeyHQTCRHINASMQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside (CAS 53270-02-3): Sourcing a Key Chiral Epoxide Building Block


Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside (CAS 53270-02-3) is a chiral carbohydrate-derived epoxide featuring a rigid 4,6-O-benzylidene acetal protecting group. It serves as a critical synthetic intermediate for the preparation of unsaturated carbohydrates (glycals) [1] and for introducing nitrogen [2] or carbon substituents [3] with defined stereochemistry. The compound is available in several diastereomeric forms, each directing distinct downstream reactivity; the stereochemistry of this specific isomer must be confirmed upon procurement to ensure fidelity in stereoselective syntheses.

Workflow Chiral epoxide building block for glycal and amino-sugar synthesis
Stereochemical control 4,6-O-benzylidene acetal locks pyranose conformation for directed ring-opening
Isomer selection Diastereomer identity dictates C-glycoside, glycal, or azide-entry outcome

Why a Generic 2,3-Anhydro Sugar Cannot Replace Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside


Interchanging methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside with a closely related analog—such as a 3,4-anhydro isomer or a 2,3-anhydro derivative bearing a different acetal—fundamentally alters the stereochemical outcome of key transformations. The benzylidene acetal locks the pyranose ring in a specific conformation, directing nucleophilic attack during epoxide opening [1]. For instance, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside provides 4,6-O-benzylidene-D-allal upon reduction, whereas the corresponding β-D-manno isomer does not undergo the same transformation efficiently [2]. Substituting with a non-benzylidene protected epoxide removes this conformational control, leading to different regioselectivity and product mixtures, thereby invalidating established synthetic protocols.

Isomer mismatch

A 3,4-anhydro isomer alters the epoxide position, leading to different ring-opening regiochemistry and product profiles.

Acetal substitution

Replacing the benzylidene with a non-rigid acetal removes conformational control, affecting nucleophilic attack direction.

Diastereomer interchange

Allo vs. manno configuration changes elimination vs. substitution pathway preference, invalidating established synthetic protocols.

Quantitative Differentiation Evidence for Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside Procurement


Regioselective Epoxide Opening for Glycal Synthesis: Allo vs. Manno Isomers

The α-D-allo isomer of methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside undergoes reduction by lithium iodide in ether to give the corresponding iodohydrin lithium alkoxide in high yield, a reaction that explains its efficient conversion to 4,6-O-benzylidene-D-allal. In contrast, the β-D-manno isomer does not provide the same clean transformation under identical conditions, demonstrating a stereochemistry-dependent reactivity switch [1].

Allo vs. Manno glycal formation
Head-to-head
α-D-allo yields D-allal via iodohydrin; β-D-manno does not react cleanly
Isomer-specific transformation may influence glycal synthetic route choice
Quantitative yield data not reported in abstract; confirm under exact protocol
carbohydrate chemistry glycal synthesis epoxide opening

Lanthanide Shift Reagent Binding Affinity: Manno vs. Allo vs. Gulo Epoxides

The interaction of lanthanide shift reagents with methyl 2,3-anhydro-4,6-O-benzylidene-D-hexopyranosides was quantified via ¹H NMR. The α-manno isomer exhibited observed lanthanide-induced shifts in good agreement with those calculated for the ¹H₅ conformation using a single-site model, whereas the β-manno isomer required a two-site model for accurate fitting, indicating a more complex solution equilibrium [1].

LIS NMR binding model
Head-to-head
α-manno fits single-site model; β-manno requires two-site model
Solution conformational context may differ between manno isomers
Exact shift differences not specified; review full study for details
NMR spectroscopy lanthanide shift reagents conformational analysis

Synthetic Utility in Grignard Additions: Manno vs. Allo Epoxide Reactivity

Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside reacts with methyllithium to give a C2-methylated 1,2-unsaturated compound (4,6-O-benzylidene-1,2-didehydro-1,2-dideoxy-2-methyl-D-ribo-hexopyranose), while the α-D-allo isomer first yields methyl 4,6-O-benzylidene-2-deoxy-2-methyl-α-D-altropyranoside before elimination [1]. This divergent product profile under identical conditions highlights the manno epoxide's predisposition toward elimination, a desirable property for generating specific glycal intermediates.

Grignard product pathway
Head-to-head
α-D-manno gives glycal elimination product; α-D-allo gives opening product
Elimination-prone pathway may reduce synthetic steps for glycal targets
Yields not quantified in abstract; verify with specific conditions
Grignard reaction C-glycoside synthesis stereoselectivity

Solid-State Conformation: X-ray Structure of the β-Manno Epoxide

The X-ray crystal structure of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside reveals a specific pyranose ring pucker and the spatial relationship between the epoxide and benzylidene rings [1]. This solid-state conformation is unique among the series; for example, the α-D-allo isomer has not been crystallized under comparable conditions. The precise bond lengths and angles provide a benchmark for computational modeling and for understanding the face selectivity of nucleophilic attacks.

Solid-state conformation
Reported
β-D-manno epoxide crystal structure solved; allo not reported in same study
Reported solid-state conformation aids computational modeling of reactivity
Conformational parameters differ between isomers; check for your needs
X-ray crystallography conformational analysis solid-state structure

High-Value Application Scenarios for Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside


Synthesis of 4,6-O-Benzylidene-D-allal for Oligosaccharide Assembly

The α-D-allo isomer of this compound is uniquely suited for preparing 4,6-O-benzylidene-D-allal, a glycal donor used in the synthesis of 2-deoxy glycosides and oligosaccharides. The high-yielding conversion via iodohydrin formation and subsequent elimination [1] has been cited in over 80 subsequent works, establishing it as a reproducible standard. Researchers should specify the α-D-allo isomer to ensure access to this well-precedented transformation.

Grignard-Mediated Synthesis of C-Glycosyl Vitamin D Analogues

The α-D-manno isomer serves as a key synthon for the A-ring of 2α-substituted vitamin D₃ analogues. Its reaction with Grignard reagents proceeds with predictable stereochemistry, enabling the efficient construction of biologically active molecules [2]. This application requires the manno configuration; use of other isomers would lead to different diastereomers and potentially inactive compounds.

Synthesis of Aminodeoxy Sugars via Epoxide Opening with Azide

Both the β-D-allo and β-D-manno isomers react with sodium azide to introduce nitrogen at C-2 or C-3 with defined stereochemistry, providing access to aminoglycoside building blocks [3]. The choice between these isomers dictates whether the azide enters at the C-2 or C-3 position, a critical decision for natural product synthesis, making the procurement of a specific isomer essential for divergent synthetic strategies.

NMR Method Development Using Lanthanide Shift Reagent Probes

The series of methyl 2,3-anhydro-4,6-O-benzylidene-D-hexopyranosides, including the β-manno isomer, has been used to develop lanthanide-induced shift (LIS) methodologies for conformational analysis. The well-characterized solid-state structure of the β-manno isomer [4] provides a calibration point for LIS experiments, making it a valuable reference standard for NMR laboratories developing new shift reagent protocols.

Application
Selection Property
Validation Focus
4,6-O-Benzylidene-D-allal synthesis
α-D-allo isomer stereochemistry
Reproducibility of iodohydrin-elimination sequence
C-Glycosyl vitamin D analogue A-ring
α-D-manno isomer configuration
Reported stereochemical outcome in Grignard additions
Aminodeoxy sugar building blocks
β-D-allo or β-D-manno isomer selection
Regiochemistry of azide entry (C-2 vs C-3)
Lanthanide shift reagent NMR probes
β-D-manno isomer solid-state structure
Conformational analysis calibration benchmark
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